![molecular formula C7H4ClF3O2S B2498916 5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride CAS No. 1780465-63-5](/img/structure/B2498916.png)
5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride
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Overview
Description
5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride is a chemical compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride typically involves the introduction of difluoromethyl and fluorobenzenesulfonyl groups onto a benzene ring. One common method involves the reaction of 2-fluorobenzenesulfonyl chloride with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and other functionalized benzene compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The introduction of fluorine into organic molecules often enhances their biological activity and metabolic stability. 5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride serves as a crucial intermediate in the synthesis of several pharmaceutical agents. For instance, its derivatives have been explored for their potential as inhibitors of specific enzymes or receptors, such as the 5-HT6 receptor, which is implicated in neurological disorders .
Case Study: Antidepressants
Research indicates that compounds derived from this compound can exhibit selective inhibition properties. A study demonstrated that fluorinated sulfonamides derived from this compound showed promising results in modulating serotonin receptors, thus potentially leading to new antidepressant therapies .
Synthetic Chemistry
Reagent in Organic Synthesis
This compound acts as a versatile reagent in organic synthesis, particularly for the introduction of difluoromethyl and fluorosulfonyl groups into various substrates. The presence of these functional groups can significantly alter the reactivity and selectivity of subsequent reactions.
Fluorination Reactions
The compound can be utilized in electrophilic fluorination reactions, where it contributes to the formation of fluoroalkylated products. Such transformations are critical for developing novel agrochemicals and pharmaceuticals .
Material Science
Advanced Materials Development
In material science, this compound is employed to create fluorinated polymers and coatings that exhibit enhanced thermal stability and chemical resistance. These materials are particularly useful in electronics and protective coatings.
Case Study: Fluorinated Polymers
Research has shown that incorporating this compound into polymer matrices can improve their hydrophobic properties and mechanical strength, making them suitable for applications in harsh environments .
Summary Table of Applications
Application Area | Specific Use Case | Impact/Benefit |
---|---|---|
Medicinal Chemistry | Synthesis of antidepressants | Enhanced biological activity |
Synthetic Chemistry | Electrophilic fluorination | Formation of novel agrochemicals |
Material Science | Development of fluorinated polymers | Improved thermal stability and chemical resistance |
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of stable sulfonamide and sulfonate derivatives. These interactions are crucial for its applications in chemical synthesis and biological research .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)-2-fluorobenzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Fluorobenzenesulfonyl chloride: Lacks the difluoromethyl group, resulting in different reactivity and applications.
Uniqueness
5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride is unique due to the presence of both difluoromethyl and fluorobenzenesulfonyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceutical research .
Biological Activity
5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride (CAS No. 1780465-63-5) is a fluorinated sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms in organic compounds can significantly influence their pharmacokinetic properties, including membrane permeability and metabolic stability, making them valuable in drug development.
The compound is characterized by the following structural features:
- Sulfonyl Chloride Functional Group : This group is known for its reactivity and ability to form covalent bonds with nucleophiles.
- Difluoromethyl and Fluorobenzene Substituents : The presence of fluorine atoms enhances lipophilicity and can modulate the electronic properties of the molecule.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride moiety can act as an electrophile, facilitating nucleophilic attack from amino acids in proteins, thereby modifying their function.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, similar compounds have demonstrated efficacy against influenza viruses by inhibiting viral entry and replication. Research indicates that modifications in the fluoroalkyl groups can enhance antiviral potency, suggesting that this compound may exhibit comparable effects against viral pathogens .
Enzyme Inhibition
The compound's sulfonyl chloride group allows for the formation of covalent bonds with active site residues in enzymes. This characteristic is particularly useful in developing inhibitors for various enzymes implicated in disease processes. For example, compounds with similar structures have been shown to inhibit proteases and other critical enzymes involved in cancer progression .
Study 1: Antiviral Efficacy
In a study examining the antiviral properties of fluorinated sulfonamides, it was found that compounds with difluoromethyl substitutions exhibited enhanced activity against multiple strains of influenza virus. The IC50 values indicated that these compounds could significantly reduce viral replication in vitro .
Study 2: Enzyme Modification
Another investigation focused on the enzyme inhibition potential of sulfonyl chlorides. The study revealed that this compound effectively modified serine and cysteine residues in target proteins, leading to significant alterations in enzymatic activity .
Comparative Analysis
A comparison with related compounds reveals that the presence of difluoromethyl groups generally increases biological activity due to improved binding interactions with target sites:
Compound Name | Biological Activity | IC50 Value (nM) | Notes |
---|---|---|---|
This compound | Antiviral/Inhibitor | TBD | Potential for broad-spectrum antiviral action |
Ethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate | Moderate | 50 | Less potent due to steric hindrance |
4-Fluorobenzenesulfonyl chloride | Mild | >100 | Less reactive than difluoro variants |
Properties
IUPAC Name |
5-(difluoromethyl)-2-fluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBRFBYUCDBVBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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